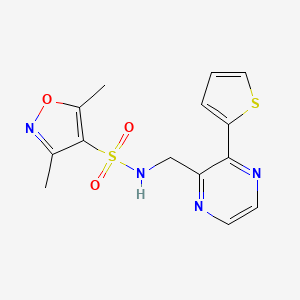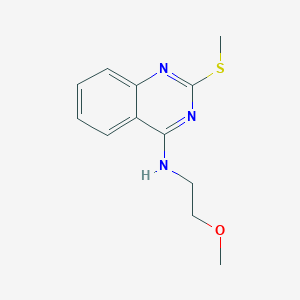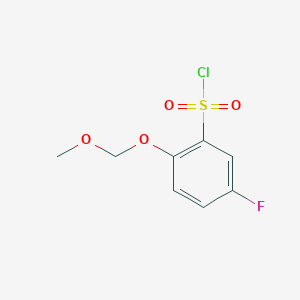
5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-Fluoro-2-methoxybenzaldehyde.
Methoxymethylation: The aldehyde group is protected by converting it into a methoxymethyl ether using methoxymethyl chloride and a base such as sodium hydride.
Sulfonylation: The protected intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions to introduce additional substituents onto the benzene ring.
Major Products:
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, and sulfonate thiol derivatives, depending on the nucleophile used.
Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives with additional functional groups introduced onto the aromatic ring.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing sulfonamide or sulfonate ester functionalities.
Organic Synthesis:
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation reactions to attach sulfonyl chloride groups to biomolecules such as proteins and peptides, facilitating the study of biological processes and the development of biotherapeutics.
Industry:
Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride functionalities, enhancing the properties of the resulting materials.
Material Science: The compound is employed in the synthesis of advanced materials with specific chemical and physical properties.
Mechanism of Action
Mechanism of Action: The mechanism of action of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thiol derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atom and the sulfonyl chloride group, which enhance the electrophilicity of the compound.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary molecular target is the sulfonyl chloride group, which undergoes nucleophilic attack by various nucleophiles.
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: This compound is a precursor in the synthesis of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride and shares similar structural features.
5-Fluoro-2-methylbenzenesulfonyl chloride: This compound is structurally similar but contains a methyl group instead of a methoxymethoxy group.
4-Fluoro-2-methoxybenzaldehyde: Another structurally related compound with a different substitution pattern on the benzene ring.
Uniqueness: The uniqueness of this compound lies in its combination of a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group. This combination imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
5-fluoro-2-(methoxymethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-5-14-7-3-2-6(10)4-8(7)15(9,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFLRNWHLCWVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
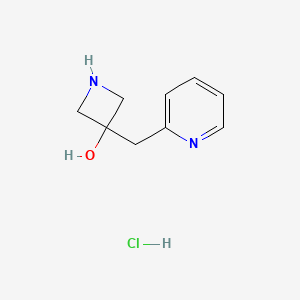
![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
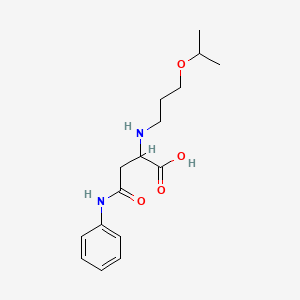
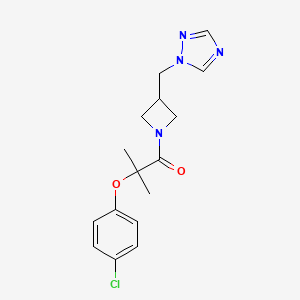

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454258.png)
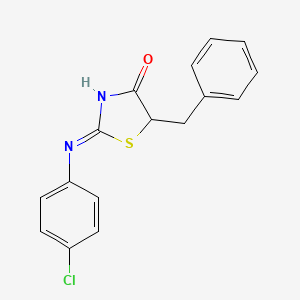
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)

![2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2454265.png)
![2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B2454267.png)
![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)
